3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKKZSVGNZVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Halogenation: Bromination of the pyrazole core can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Alkylated or arylated pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at position 5 is a common feature, improving lipophilicity and resistance to oxidative metabolism. Bromine at position 3 or 4 increases molecular weight and may influence halogen bonding in target interactions .
- Positional Effects: Substitution at position 1 (e.g., methyl, hydroxyethyl, or aryl groups) modulates steric hindrance and solubility. For instance, the hydroxyethyl group in the 4-bromo analogue (CAS 2092516-16-8) offers a site for further derivatization but reduces thermal stability compared to the methyl-substituted target compound .
Q & A
Q. What are the optimal synthetic routes for 3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid?
The compound can be synthesized via bromination of a pre-functionalized pyrazole intermediate followed by carboxylation. For example, reacting 1-methyl-5-(trifluoromethyl)pyrazole with brominating agents (e.g., NBS or Br₂) under acidic conditions introduces the bromine substituent. Subsequent carboxylation using CO₂ under high pressure or via metal-catalyzed carbonylation (e.g., Pd or Cu catalysts) introduces the carboxylic acid group at position 3. Yields vary depending on reaction optimization (e.g., solvent polarity, temperature) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹H NMR, δ ~4.0 ppm due to coupling with adjacent protons) and a singlet in ¹³C NMR (δ ~120 ppm). The carboxylic acid proton is typically absent in D₂O-exchanged spectra.
- IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the carboxylic acid C=O stretch.
- Mass Spectrometry : The molecular ion peak (m/z) should match the molecular weight (C₆H₅BrF₃N₂O₂: ~279 g/mol), with fragmentation patterns consistent with bromine and CF₃ groups .
Q. What solvents and conditions are suitable for recrystallizing this compound?
Polar aprotic solvents (e.g., DMSO, DMF) or mixtures of ethanol/water are effective due to the compound’s moderate solubility. Slow evaporation at 4°C or gradient cooling (from 80°C to room temperature) enhances crystal purity. Crystallization in acidic conditions (e.g., dilute HCl) may improve yield by protonating the carboxylic acid group .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Density Functional Theory (DFT) calculations can optimize the molecular geometry, identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group), and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking against protein targets (e.g., kinase enzymes) evaluates potential bioactivity. For instance, the trifluoromethyl group enhances hydrophobic interactions, while the carboxylic acid facilitates hydrogen bonding with active sites .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies (e.g., unexpected NMR splitting vs. X-ray-derived bond angles) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use temperature-dependent NMR to detect tautomeric equilibria. SHELX-refined crystallographic data (e.g., anisotropic displacement parameters) can confirm static vs. dynamic disorder. Cross-validate with IR/Raman spectroscopy to assess hydrogen bonding .
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Bromine at position 3 acts as a directing group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups. The electron-withdrawing CF₃ and carboxylic acid groups activate the pyrazole ring, favoring transmetallation at the brominated position. Solvent choice (e.g., DMF vs. THF) and ligand selection (e.g., PPh₃ vs. XPhos) critically affect yields .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
Q. How can SHELX software improve structural determination from X-ray diffraction data?
SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters. For this compound, assign anisotropic displacement parameters to bromine and fluorine atoms to account for high electron density. Use the OLEX2 interface for real-time visualization of residual electron density peaks, ensuring accurate placement of hydrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
